1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
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Description
The compound appears to contain a bicyclo[3.2.1]octane structure, which is a type of bicyclic compound consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This core structure has been found in a variety of natural and synthetic compounds and is known for its synthetic and pharmacological potential .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[3.2.1]octane structures has been reported. For example, 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones have been synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Scientific Research Applications
Stereoselective Synthesis
1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea has been involved in the stereoselective synthesis of active metabolites of potent inhibitors like PI3 kinase inhibitor PKI-179. Such synthesis processes often involve complex stereochemical determinations and configurations, highlighting the compound's role in creating specific enantiomers for pharmaceutical applications (Chen et al., 2010).
Synthesis Techniques
The compound is also used in atom-transfer radical cyclizations and annulation processes. These techniques are significant in the synthesis of complex organic structures, potentially leading to new drugs or materials with unique properties (Flynn, Zabrowski, & Nosal, 1992).
Metabolism Studies
In metabolism studies, the compound has been utilized to understand the biotransformation in the human body. Research on its metabolites provides insights into drug metabolism and the development of more effective and safer pharmaceuticals (Oida et al., 1985).
Conformational and Structural Analysis
Structural and conformational studies of derivatives of this compound help in understanding the molecular dynamics and properties of these compounds. Such studies are crucial for drug design and predicting the behavior of molecules under different conditions (Iriepa et al., 1997).
Properties
IUPAC Name |
1-cyclopentyl-3-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-21(19,20)17-12-6-7-13(17)9-11(8-12)16-14(18)15-10-4-2-3-5-10/h10-13H,2-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVHOVVDBHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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